乙酰氨基噻二唑丁基磺酰胺

描述

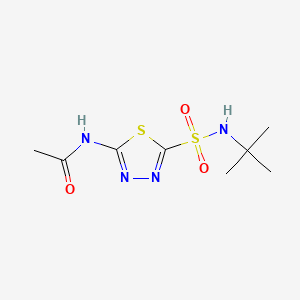

Acetamido thiadiazole butyl sulfonamide belongs to the class of organic compounds known as thiadiazole sulfonamides . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The structures’ geometry and physiochemical properties were investigated using DFT calculations .

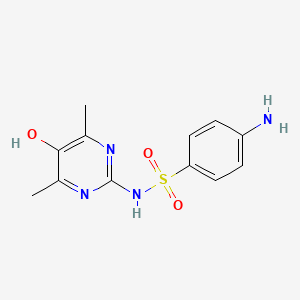

Molecular Structure Analysis

The molecular formula of Acetamido thiadiazole butyl sulfonamide is C4H6N4O3S2 and its molecular weight is 222.245 . The IUPAC Standard InChIKey is BZKPWHYZMXOIDC-UHFFFAOYSA-N .

Chemical Reactions Analysis

The synthesis of new 1,3,4-thiadiazole derivatives involves reactions of hydrazonoyl halides with various reagents . For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide reacts with 2-[(methylthio)carbonthioyl]hydrazones to yield the corresponding 1,3,4-thiadiazole derivatives .

Physical And Chemical Properties Analysis

1,3,4-Thiadiazole derivatives are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .

科学研究应用

Synthesis of N-tert-butyl Amides

N-tert-butyl amides: are significant in the pharmaceutical industry for their presence in various drugs. The compound can be utilized in the synthesis of these amides, which are found in medications like finasteride, used to treat benign prostatic hyperplasia, and nelfinavir, an HIV protease inhibitor .

Asymmetric N-heterocycle Synthesis

The tert-butylsulfamoyl moiety is pivotal in the stereoselective synthesis of amines and derivatives. This compound can be employed in asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutic compounds .

Anticonvulsant Agents

The 1,3,4-thiadiazole scaffold has been identified to exhibit anticonvulsant properties. Derivatives of this compound have been studied for their potential as anticonvulsant agents, which are highly effective and exhibit less toxicity, making them promising candidates for epilepsy treatment .

Antimicrobial and Antifungal Activities

Thiazole derivatives, including the compound , have been researched for their antimicrobial and antifungal activities. These properties make them valuable in the development of new antibiotics and antifungal medications, addressing the growing concern of drug-resistant pathogens .

Neuroprotective Therapies

The compound’s derivatives have been explored for their neuroprotective properties. This application is particularly relevant in the treatment of central nervous system diseases, where oxidative stress plays a significant role .

Tumor Diagnosis and Treatment

While not directly linked to the compound, the 1,3,4-thiadiazole ring system is being studied for its potential in tumor diagnosis and treatment. Cherenkov Luminescence (CL), for instance, is an advanced technique that utilizes compounds with luminescent properties for tumor detection and therapy .

安全和危害

属性

IUPAC Name |

N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O3S2/c1-5(13)9-6-10-11-7(16-6)17(14,15)12-8(2,3)4/h12H,1-4H3,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSQJQIWDZTQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156385 | |

| Record name | Cl 13850 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamido thiadiazole butyl sulfonamide | |

CAS RN |

13018-60-5 | |

| Record name | Cl 13850 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cl 13850 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of CL 13850 in studying carbonic anhydrase?

A: CL 13850 serves as a crucial control compound in carbonic anhydrase research. Unlike its close structural analog, acetazolamide, CL 13850 does not inhibit carbonic anhydrase activity [, ]. This distinction allows researchers to differentiate between the effects caused by carbonic anhydrase inhibition and those unrelated to the enzyme. For instance, in a study on cerebrospinal fluid flow, CL 13850 demonstrated no impact on the flow rate, unlike acetazolamide, confirming that the observed flow reduction with acetazolamide was specifically due to its carbonic anhydrase inhibitory action [].

Q2: How does the lack of carbonic anhydrase inhibition by CL 13850 contribute to understanding the mechanism of other sulfonamides?

A: Research on turtle bladder function showed that high concentrations of certain sulfonamides, like acetazolamide, impact hydrogen ion transport (JH) by two mechanisms: inhibiting carbonic anhydrase and affecting glucose metabolism, specifically the pentose shunt []. CL 13850, lacking carbonic anhydrase inhibition, did not affect glucose-6-phosphate dehydrogenase (G-6-PD) activity, a key enzyme in the pentose shunt []. This finding suggests that the observed metabolic effects of acetazolamide are directly linked to its carbonic anhydrase inhibition and not solely due to its sulfonamide structure. This distinction is crucial for understanding the multifaceted action of sulfonamide-based drugs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。